N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
N-(2-Hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a thienopyrazole derivative characterized by a hydroxyethyl group attached to the carboxamide moiety. Thieno[2,3-c]pyrazole derivatives are heterocyclic compounds with a fused thiophene-pyrazole core, known for diverse pharmacological activities, including anticancer, antioxidant, and antimicrobial properties .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-12-9-13(14(20)16-7-8-19)21-15(12)18(17-10)11-5-3-2-4-6-11/h2-6,9,19H,7-8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTLLXNKIZFHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NCCO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyethylamine with a thieno[2,3-c]pyrazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Carboxamide Group Reactivity
The carboxamide group (-CONHCH2CH2OH) undergoes characteristic transformations under acidic, basic, or enzymatic conditions:
Key Findings :
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Hydrolysis rates depend on steric hindrance from the thieno-pyrazole core and phenyl group.
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The hydroxyethyl side chain does not participate in intramolecular cyclization during hydrolysis .
Hydroxyethyl Side Chain Modifications
The -CH2CH2OH group participates in nucleophilic and oxidation reactions:
Mechanistic Insights :
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Esterification occurs preferentially at the primary alcohol group .
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Over-oxidation risks degrading the thiophene ring, necessitating cryogenic conditions .
Electrophilic Aromatic Substitution (EAS)
The thieno-pyrazole system undergoes EAS at the 4-position due to electron-donating effects from sulfur and nitrogen atoms:
Electronic Effects :
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The 2-chlorophenyl group (if present) enhances electrophilic attack at the 4-position via resonance withdrawal.
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Steric hindrance from the phenyl group reduces reactivity at the 1-position .
Cross-Coupling Reactions
The phenyl ring participates in palladium-catalyzed coupling under Suzuki-Miyaura conditions:
Limitations :
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Direct functionalization of the parent compound requires pre-halogenation .
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The hydroxyethyl group may require protection during coupling .
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity profiles:
Trends :
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Electron-withdrawing groups (e.g., Cl) accelerate hydrolysis but hinder EAS .
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The hydroxyethyl group balances reactivity between hydrolysis and aromatic substitution .
Unresolved Research Questions
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thieno[2,3-c]pyrazole derivatives exhibit significant anticancer properties. N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has been tested against various cancer cell lines, showing promising cytotoxic effects.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway . The IC50 value was determined to be approximately 15 µM, indicating potent activity.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research suggests that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 75% (TNF-alpha) | 20 |
| Control (Dexamethasone) | 85% (TNF-alpha) | 5 |
This table highlights the comparative efficacy of the compound relative to a standard anti-inflammatory drug.
Neuroprotective Effects
The neuroprotective potential of thieno[2,3-c]pyrazole derivatives has been explored in models of neurodegenerative diseases. Preliminary results indicate that this compound may protect neuronal cells from oxidative stress.
Case Study:
In vitro studies on SH-SY5Y neuroblastoma cells showed that treatment with this compound reduced oxidative stress markers by 40%, suggesting its potential use in conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Studies focusing on the SAR of thieno[2,3-c]pyrazoles indicate that modifications to the hydroxyl and carboxamide groups significantly influence biological activity. The presence of the hydroxyethyl group enhances solubility and bioavailability, which are critical for therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thieno[2,3-c]pyrazole derivatives vary primarily in substituents at the carboxamide and pyrazole positions. Key comparisons include:
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound belonging to the thieno[2,3-c]pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by various studies and data.
- Molecular Formula : C15H15N3O2S
- CAS Number : 296262-10-7
- Structure : The compound features a thieno[2,3-c]pyrazole core with a carboxamide functional group and a hydroxyethyl substituent, which may influence its biological interactions.
Antioxidant Activity
Research indicates that thieno[2,3-c]pyrazole compounds exhibit significant antioxidant properties. One study evaluated the protective effects of these compounds against oxidative stress induced by 4-nonylphenol in Nile catfish (Clarias gariepinus). The results showed that treatment with this compound significantly reduced the percentage of altered erythrocytes compared to controls exposed to 4-nonylphenol.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound (8) | 29.1 ± 3.05 |
This suggests that the compound has potential as an antioxidant agent in aquatic organisms .
Anti-inflammatory Activity
Thieno[2,3-c]pyrazoles have also been studied for their anti-inflammatory properties. Specific derivatives have shown promising results in inhibiting inflammatory pathways. For instance, certain pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in various cellular models . The structure of this compound may contribute to this activity through modulation of signaling pathways involved in inflammation.
Anticancer Properties
The anticancer efficacy of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines:
These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, its mechanism of action may involve the inhibition of specific kinases or pathways critical for tumor growth .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of thieno[2,3-c]pyrazoles:
- Antioxidant Effects : A study reported that thieno[2,3-c]pyrazoles significantly reduced oxidative damage in fish erythrocytes exposed to toxic substances .
- Anti-inflammatory Mechanisms : Research highlighted that certain derivatives could inhibit NF-kB activation and reduce cytokine production in macrophage models .
- Anticancer Activity : In vitro studies indicated that this compound effectively inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest .
Q & A
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and hydrogen bonding patterns (e.g., hydroxyethyl proton signals at δ 3.5–4.0 ppm) .
- HPLC-MS : Reverse-phase HPLC with C18 columns (ACN/water gradient) coupled with mass spectrometry for purity assessment (>98%) and molecular weight confirmation .
- X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities, particularly for chiral centers .
In cases of contradictory biological activity data across studies, what methodological approaches can resolve these discrepancies?
Advanced Research Question
- Assay Standardization : Use consistent cell lines (e.g., NIH3T3 for c-Met inhibition) and control compounds (e.g., razaxaban for factor Xa) to normalize activity measurements .
- Metabolic Profiling : Compare hepatic microsome stability across species (human vs. rodent) to identify species-specific metabolism contributing to variability .
- Dose-Response Analysis : Perform in vivo efficacy studies (e.g., xenograft models) to correlate in vitro IC50 values with therapeutic outcomes .
What strategies are recommended to improve the metabolic stability and oral bioavailability of this thienopyrazole carboxamide derivative?
Advanced Research Question
- LogP Optimization : Introduce polar groups (e.g., tertiary amines) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .
- Prodrug Design : Mask the hydroxyethyl group as an ester prodrug to improve intestinal absorption, with enzymatic cleavage in plasma .
- Plasma Protein Binding Reduction : Replace lipophilic substituents (e.g., phenyl) with heteroaromatic rings (e.g., pyridine) to lower binding to human serum albumin .
How can molecular docking and in silico modeling be utilized to predict the binding affinity and mechanism of action of this compound?
Advanced Research Question
- Target Homology Modeling : Use tools like AutoDock Vina to dock the compound into c-Met or OPA1 active sites, leveraging crystallographic data from homologs (e.g., PDB ID: 3LQ8) .
- Free Energy Calculations : Apply MM-GBSA to estimate binding energy contributions of key residues (e.g., ASP1222 in c-Met) .
- ADMET Prediction : Utilize SwissADME to forecast permeability (e.g., Blood-Brain Barrier penetration) and toxicity risks (e.g., hERG inhibition) .
What are the critical considerations when designing in vitro and in vivo assays to evaluate the compound's efficacy and toxicity?
Basic to Advanced Research Question
- In Vitro Assays :
- In Vivo Models :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
